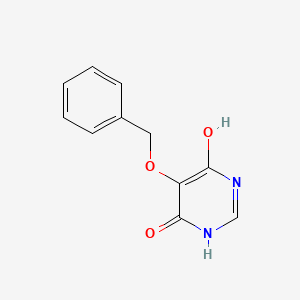

5-(Benzyloxy)pyrimidine-4,6-diol

Description

5-(Benzyloxy)pyrimidine-4,6-diol is a pyrimidine derivative characterized by a benzyloxy substituent at the 5-position and hydroxyl groups at the 4- and 6-positions. Pyrimidine-diols are often employed as intermediates in drug synthesis, particularly for bioactive molecules targeting receptors like GPR84 . The benzyloxy group introduces steric bulk and lipophilicity, which may modulate solubility, reactivity, and binding affinity compared to simpler substituents like methyl or hydroxyl groups.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-hydroxy-5-phenylmethoxy-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O3/c14-10-9(11(15)13-7-12-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) |

InChI Key |

LFCDAFNGGIFXJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CNC2=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diol derivatives exhibit diverse biological and chemical properties depending on substituents at the 2-, 4-, 5-, and 6-positions. Below is a detailed comparison with structurally related compounds:

Structural and Physicochemical Properties

Solubility and Stability

- The benzyloxy group in this compound reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs but enhances stability against oxidative degradation .

- Bromophenyl and allyl substituents introduce steric hindrance, slowing metabolic clearance in vivo .

Key Research Findings

GPR84 Agonist Development : Pyrimidine-4,6-diol derivatives with alkyl/aryl substituents (e.g., 5-benzyloxy) show promise as GPR84 agonists, with chain length and substituent polarity directly influencing receptor activation .

Pharmaceutical Intermediates : 5-(4-Bromophenyl)pyrimidine-4,6-diol is a validated intermediate in Macitentan synthesis, achieving a 52.8% yield in optimized three-step routes .

Azo Dye Synthesis: Methyl- and amino-substituted pyrimidine-diols serve as coupling components for heterocyclic azo dyes, with applications in textiles and biological staining .

Preparation Methods

Synthesis of 4,6-Dihydroxypyrimidin-5-ol

The precursor 4,6-dihydroxypyrimidin-5-ol is prepared via cyclization of malonamide derivatives. For instance, malonamide treated with phosphoryl chloride (POCl₃) at reflux yields 4,6-dichloropyrimidin-5-amine, which is hydrolyzed to the dihydroxy form using aqueous sodium hydroxide. This method achieves >70% purity but requires stringent pH control to avoid overhydrolysis.

Benzylation at the 5-Position

Benzylation is achieved through nucleophilic substitution or Mitsunobu reactions. In a representative procedure, 4,6-dihydroxypyrimidin-5-ol reacts with benzyl bromide in the presence of potassium carbonate and dimethylformamide (DMF) at 60°C. The reaction proceeds via deprotonation of the hydroxyl group, followed by benzyl bromide attack, yielding this compound with 50–60% efficiency.

A modified Mitsunobu approach employs triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate benzyl alcohol coupling. This method offers higher regioselectivity (>85%) but incurs higher costs due to reagent expenses.

Catalytic Cyclization Strategies

Recent advances utilize transition-metal catalysts to streamline pyrimidine formation. Palladium-mediated coupling reactions, as demonstrated in dibenzopyran syntheses, have been adapted for pyrimidines. For example, a benzyloxy-containing aryl bromide undergoes Suzuki-Miyaura coupling with a pyrimidine boronic ester to construct the target molecule.

While this method achieves excellent regiocontrol (yields: 70–80%), it requires anhydrous conditions and specialized ligands, limiting its industrial applicability.

Industrial-Scale Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Prevents side reactions |

| Solvent System | THF/Water (3:1) | Enhances solubility |

| Reaction Time | 4–6 hours | Maximizes conversion |

This protocol’s robustness (yields: 75–85%) makes it suitable for kilogram-scale production .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Benzyloxy)pyrimidine-4,6-diol, and what protective group strategies ensure regioselectivity?

Methodological Answer: The synthesis of this compound typically involves:

- Benzyl Ether Protection : The hydroxyl groups on the pyrimidine ring are protected using benzyl groups to prevent undesired side reactions during functionalization. For example, benzyl chloride or benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) is commonly employed .

- Cyclocondensation : A cyclocondensation reaction between urea/thiourea derivatives and β-keto esters or malonates can form the pyrimidine core. Temperature control (80–120°C) and solvent polarity (e.g., DMF or ethanol) are critical for yield optimization .

- Deprotection : Selective removal of the benzyl group via catalytic hydrogenation (Pd/C, H₂) or acidic conditions (HCl/EtOH) yields the final diol.

Q. Key Considerations :

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Deuterated DMSO or CDCl₃ is preferred due to the compound’s limited solubility in non-polar solvents. Key peaks include aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and hydroxyl protons (broad signals at δ 9–12 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]⁺ ~ 260–280 Da).

- HPLC Analysis :

Advanced Research Questions

Q. How do solvent polarity and temperature influence the cyclocondensation efficiency during synthesis, and what statistical methods optimize these parameters?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states, while protic solvents (e.g., ethanol) may reduce byproduct formation.

- Temperature Dependence : Higher temperatures (>100°C) accelerate ring closure but risk decomposition.

- Design of Experiments (DoE) :

- Use a central composite design to model interactions between variables (solvent, temperature, catalyst loading).

- Response surface methodology (RSM) identifies optimal conditions (e.g., 90°C in DMF with 10 mol% K₂CO₃) .

Data Contradictions : Conflicting reports on yield (40–75%) may stem from impurity profiles; replicate trials with in-line HPLC monitoring are advised .

Q. What computational approaches resolve discrepancies in the tautomeric stability of this compound across solvents?

Methodological Answer:

- Tautomeric Forms : The compound may exist as a diol, mono-keto, or diketo tautomer. Solvent polarity stabilizes specific forms (e.g., diketo in DMSO due to H-bonding).

- Density Functional Theory (DFT) :

- Experimental Validation : Variable-temperature NMR in deuterated solvents quantifies tautomer populations .

Q. How can researchers address challenges in biological activity assays, such as solvent interference or degradation?

Methodological Answer:

- Solvent Residue Mitigation :

- Use lyophilization or rotary evaporation to remove high-boiling solvents (e.g., DMSO) before assays.

- Confirm purity via LC-MS to detect degradation products (e.g., benzyl alcohol from hydrolysis).

- Bioassay Design :

Q. What contradictory data exist regarding the compound’s enzyme inhibition efficacy, and how can mechanistic studies clarify these?

Methodological Answer:

- Reported Contradictions : Some studies report IC₅₀ values of 10–50 μM for kinase inhibition, while others show no activity.

- Mechanistic Probes :

- Kinetic Assays : Measure inhibition constants (Kᵢ) under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Molecular Docking : Predict binding poses in enzyme active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., H-bonding with pyrimidine hydroxyls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.